Thiatetraphosphole
Description
Thiatetraphosphole is a heterocyclic compound containing a five-membered ring with four phosphorus atoms and one sulfur atom. For example, phosphazenes (phosphorus-nitrogen compounds) and thiophosphates (phosphorus-sulfur-oxygen compounds) share synthetic pathways and reactivity patterns with this compound . Its unique electronic structure, arising from the conjugation of phosphorus and sulfur atoms, makes it relevant in materials science and catalysis.
Properties
CAS No. |
13396-89-9 |
|---|---|
Molecular Formula |
P4S |
Molecular Weight |
155.96 g/mol |
IUPAC Name |
thiatetraphosphole |
InChI |
InChI=1S/P4S/c1-2-4-5-3-1 |
InChI Key |
FWQKLXHRFHSMHW-UHFFFAOYSA-N |
Canonical SMILES |
P1=PSP=P1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiatetraphosphole can be synthesized through various methods, including the reaction of phosphorus pentasulfide with organic compounds containing carbon-sulfur bonds. One common method involves the cyclization of a suitable precursor under controlled conditions to form the desired heterocyclic ring.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: Thiatetraphosphole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced phosphorus-sulfur compounds.
Substitution: this compound can participate in substitution reactions where one or more atoms in the ring are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted this compound derivatives.
Scientific Research Applications
Thiatetraphosphole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex phosphorus-sulfur compounds.
Biology: The compound’s unique properties make it a valuable tool for studying biological processes involving sulfur and phosphorus.
Medicine: this compound derivatives have potential therapeutic applications, including as anticancer agents and enzyme inhibitors.
Industry: The compound is used in the production of advanced materials, such as polymers and catalysts, due to its stability and reactivity.
Mechanism of Action
The mechanism by which thiatetraphosphole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s sulfur and phosphorus atoms can form bonds with various biological molecules, influencing their activity and function. Specific pathways involved may include inhibition of enzyme activity or modulation of signal transduction processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tetrachloromonospirocyclotriphosphazenes ()
These compounds feature a spirocyclic architecture with alternating phosphorus and nitrogen atoms. Unlike Thiatetraphosphole’s five-membered ring, spirocyclotriphosphazenes have a six-membered ring system. Key differences include:
- Synthesis : Spirocyclotriphosphazenes are synthesized via nucleophilic substitution reactions between tetrachlorophosphazenes and diamines (e.g., carbazolyldiamine) in THF over 3 days at room temperature . This compound likely requires sulfur-specific reagents (e.g., thiols or elemental sulfur) during cyclization.
- Reactivity : The chlorine atoms in spirocyclotriphosphazenes are highly reactive, enabling functionalization with amines or alkoxides. This compound’s sulfur atom may confer distinct redox properties or coordination behavior.
Thiophosphates ()
Thiophosphates (e.g., PS₄³⁻ derivatives) are sulfur-containing phosphorus compounds with applications in lubricants and anti-wear additives. Unlike this compound’s cyclic structure, thiophosphates are typically acyclic or polymeric.
- Synthesis : Thiophosphates are synthesized from phosphorus trichloride (PCl₃) and sulfur nucleophiles under controlled conditions . This compound may require ring-closing metathesis or templated cyclization.
- Thermal Stability : Thiophosphates exhibit moderate thermal stability due to P–S bond strength (~260–300°C decomposition). This compound’s conjugated ring system may enhance stability further.
Table 2: Structural and Functional Comparison
| Property | This compound | Thiophosphate |
|---|---|---|
| Ring Structure | 5-membered (P₄S) | Acyclic or polymeric |
| Key Bonds | P–P, P–S | P–O, P–S |
| Applications | Catalysis, electronics | Lubricants, anti-wear agents |
Tetraphosphorus Heptaoxide (P₄O₇) ()
This phosphorus oxide lacks sulfur but shares a tetrahedral P₄ core. Key contrasts include:
- Electronicity : P₄O₇ is highly electrophilic due to electron-deficient phosphorus centers. This compound’s sulfur atom introduces electron-rich regions, enabling nucleophilic reactivity.
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